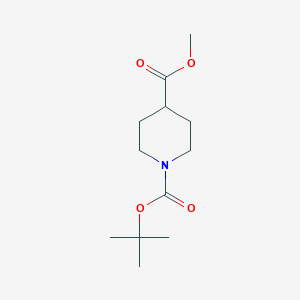

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

Descripción general

Descripción

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 124443-68-1) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a methyl ester at the 4-position. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . This compound is widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, such as LIMK1/2 inhibitors and glucagon-like peptide-1 receptor agonists . Its Boc group enhances stability during reactions, while the methyl ester allows for versatile functionalization. Storage typically requires an inert atmosphere at room temperature, with hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Mecanismo De Acción

Target of Action

It is known to be used as a specialty product for proteomics research applications .

Biochemical Pathways

It is known to be used in proteomics research, suggesting it may interact with proteins or enzymes in some capacity .

Result of Action

As a specialty product for proteomics research, it may have effects on protein structure or function .

Actividad Biológica

Overview

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS Number: 1919888-02-0) is a chemical compound characterized by its piperidine structure with tert-butyl and methyl substituents. Its molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The synthesis of this compound typically involves several steps, starting from appropriate piperidine derivatives and utilizing organic solvents and catalysts to facilitate the reaction. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to modified piperidine derivatives that may exhibit altered biological activities .

The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, impacting various biochemical pathways. The compound's potential therapeutic effects may stem from its ability to influence these pathways.

Pharmacological Applications

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Effects: Preliminary studies suggest that it might modulate inflammatory responses by interacting with bradykinin receptors, which are implicated in pain and inflammation .

- Neuroprotective Properties: The compound's interactions with neuronal cells could indicate potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

- Antimicrobial Activity: Some derivatives of similar piperidine compounds have shown antimicrobial properties against various bacterial strains, suggesting that this compound may also exhibit such activities .

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds related to or derived from this compound:

- Inflammatory Response Modulation: In vitro experiments demonstrated that related compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation in whole blood cultures .

- Antiviral Activity: Some studies have indicated that heterocyclic derivatives containing similar moieties exhibit antiviral activities against viruses like HSV-1 and TMV. While specific data on the activity of this compound against these viruses is limited, the structural similarities suggest potential for similar effects .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

- New Drug Candidates : 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate has been noted for its potential as a new drug candidate in pharmaceutical research. It is developed primarily for its bioactive properties, which are being explored in various therapeutic contexts .

2. Synthesis of Bioactive Compounds

- The compound serves as an intermediate in the synthesis of other biologically active molecules. For instance, it can be utilized in the preparation of piperidine derivatives that exhibit pharmacological activities .

Organic Synthesis Applications

1. Synthetic Intermediates

- The compound is frequently employed as a synthetic intermediate in organic chemistry. It can be transformed into various derivatives through reactions such as alkylation and acylation, making it valuable for producing complex organic molecules .

2. Reaction Conditions

- Typical reaction conditions involve the use of bases like lithium hexamethyldisilazane in solvents such as tetrahydrofuran at low temperatures (-78°C to room temperature), which facilitates the formation of desired products with high yields .

Case Study 1: Synthesis of Piperidine Derivatives

In a study focusing on the synthesis of piperidine derivatives, this compound was used as a starting material. The reaction involved:

- Reagents : Lithium hexamethyldisilazane and tetrahydrofuran.

- Conditions : Conducted at -78°C for optimal yield.

- Outcome : The study demonstrated the efficacy of this compound in synthesizing derivatives with enhanced biological activity .

Case Study 2: Development of Anticancer Agents

Research has indicated that derivatives synthesized from this compound exhibit promising anticancer properties. These compounds were tested against various cancer cell lines, showcasing significant cytotoxicity and potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving protection/deprotection strategies. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C) can deprotonate the piperidine ring, enabling alkylation or functionalization . Post-reaction acidification (e.g., HCl) and purification via silica gel chromatography (hexane:EtOAc gradients) are critical for isolating the product . Optimizing stoichiometry, temperature control, and inert atmospheres improves yields (e.g., 45% yield achieved using LiHMDS in THF ).

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regiochemistry and functional groups. For instance, -NMR peaks at δ 1.45 ppm (tert-butyl) and δ 3.71 ppm (methyl ester) are diagnostic . Mass spectrometry (MS) provides molecular weight verification (e.g., [M+H]+ = 698.8 m/z in LCMS ). Melting point determination (33–37°C) and solubility tests (methanol-soluble ) further validate purity.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in a dry, sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butyl or methyl ester groups. Cool, dark environments (<20°C) are advised, as elevated temperatures may degrade the compound . Moisture-sensitive reactions should use freshly distilled solvents to avoid side reactions .

Advanced Research Questions

Q. How does the choice of base influence regioselectivity in alkylation reactions involving this compound?

- Methodological Answer : Strong, non-nucleophilic bases like LDA or LiHMDS favor deprotonation at the α-position to the carbonyl, enabling selective alkylation. For example, LDA in THF at -78°C promotes enolate formation, which reacts with electrophiles (e.g., diiodomethane) to introduce substituents at the 4-position . Contrastingly, weaker bases may lead to competing pathways or over-alkylation, necessitating careful optimization .

Q. What strategies mitigate contradictions in reported physicochemical data (e.g., melting points)?

- Methodological Answer : Discrepancies in melting points (e.g., 33–37°C vs. 84–86.5°C for derivatives ) often arise from polymorphic forms or impurities. Recrystallization in non-polar solvents (e.g., heptane/EtOAc) can isolate pure crystals. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) provide definitive polymorph identification . Always cross-reference data with peer-reviewed syntheses .

Q. How can the piperidine ring be functionalized while preserving tert-butyl and methyl ester groups?

- Methodological Answer : The tert-butyl group is stable under basic/acidic conditions, allowing selective ring modifications. For instance, Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on halogenated derivatives retain the ester groups . Reductive amination or nucleophilic substitutions at the 4-position are feasible using CsCO in DMF at 100°C .

Q. What mechanistic insights explain unexpected byproducts during hydrolysis or coupling reactions?

- Methodological Answer : Competing hydrolysis of the methyl ester (vs. tert-butyl) under acidic conditions can generate 4-methylpiperidine-1,4-diol . Monitoring pH and reaction time minimizes this. For coupling reactions, trace moisture may deactivate catalysts (e.g., Pd(OAc)), necessitating rigorous drying of solvents and substrates .

Comparación Con Compuestos Similares

The structural and functional diversity of piperidine-1,4-dicarboxylate derivatives enables tailored applications in drug discovery and material science. Below is a comparative analysis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate and its analogs:

Structural Modifications and Key Properties

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-methyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZNCCIULVXFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327847 | |

| Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124443-68-1 | |

| Record name | 1-(1,1-Dimethylethyl) 4-methyl 1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124443-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Boc-4-Piperidinecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.